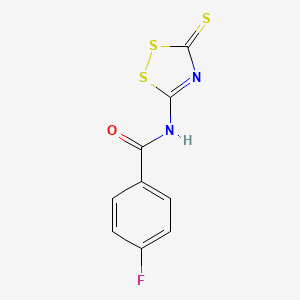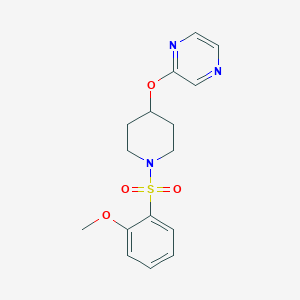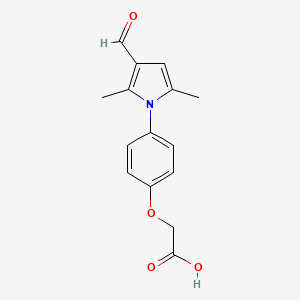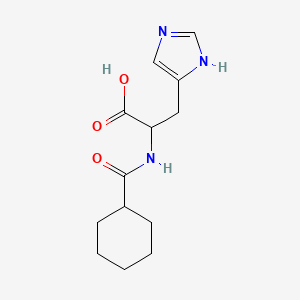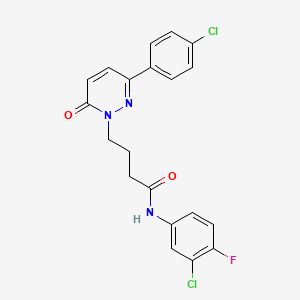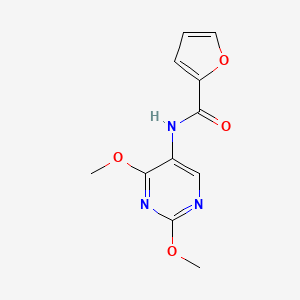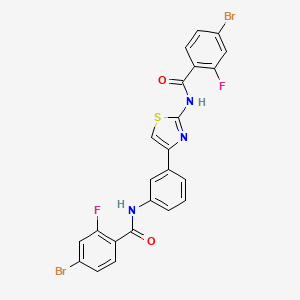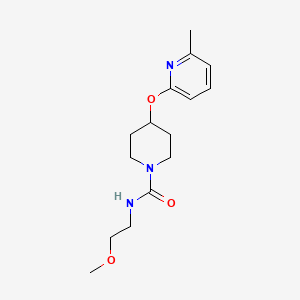![molecular formula C9H11ClN2 B2918547 4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine CAS No. 2306269-27-0](/img/structure/B2918547.png)
4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine” is a chemical compound that belongs to the class of pyrrolopyridine derivatives . Pyrrolopyridines are heterocyclic compounds containing a five-membered pyrrole ring fused to a six-membered pyridine ring . They are known for their broad spectrum of pharmacological properties .
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives has been reported in various studies . For instance, one study reported the synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . Another study reported the synthesis of new series of pyrrolo[2,3-d]pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of “4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine” can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, and IR . These techniques provide information about the chemical environment of the atoms in the molecule and the functional groups present .Chemical Reactions Analysis
The chemical reactions involving “4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine” can be studied in the context of its reactivity and its role as a reactant or product in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine” can be analyzed based on its molecular structure and the nature of its functional groups .Wissenschaftliche Forschungsanwendungen
Molecular Conformation and Biological Activity
The conformational analysis and intramolecular hydrogen bonding effects play a significant role in determining the biological activity of pyrrole dicarboxylates, closely related to 4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine. For instance, dimethyl 2-methyl-5-(chloropyridin-2-yl)pyrrole-3,4-dicarboxylates, with chlorine atom substituted at different positions on the pyridine ring, exhibit a wide range of biological properties. The 3-chloro analog is both a post-emergence and pre-emergence herbicide, while others show varied herbicidal activities based on their molecular conformations. This highlights the importance of molecular modeling and conformational analysis in designing compounds with desired biological activities (Andrea et al., 1990).
Synthesis and Reactivity
The synthesis and reactivity of related pyridine derivatives under various conditions have been extensively studied. For instance, the reaction between pyridine derivatives and dichloromethane (DCM) forms methylenebispyridinium dichloride compounds under ambient conditions, indicating the potential for diverse synthetic applications and highlighting the chemical reactivity of such compounds (Rudine et al., 2010). Furthermore, efficient synthesis routes for 4-substituted 7-azaindole derivatives through simple nucleophilic displacement have been developed, showcasing the versatility of chloro- and dichloro-1H-pyrrolo[2,3-b]pyridines as building blocks (Figueroa‐Pérez et al., 2006).
Catalysis
The role of pyridine derivatives in catalysis has been explored, with 4-(N,N-Dimethylamino)pyridine hydrochloride being used as a recyclable catalyst for the acylation of inert alcohols under base-free conditions. This not only demonstrates the potential of these compounds in facilitating organic transformations but also highlights their utility in developing more sustainable chemical processes (Liu et al., 2014).
Charge Density and Electronic Structure
The charge density distribution and electronic structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine, a compound structurally related to 4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, have been studied through high-resolution X-ray diffraction and density functional theory (DFT). These studies provide insights into the bonding scheme within the molecule and the nature of intermolecular interactions, which are crucial for understanding the reactivity and properties of such compounds (Hazra et al., 2012).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-3,3-dimethyl-1,2-dihydropyrrolo[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c1-9(2)5-12-6-3-4-11-8(10)7(6)9/h3-4,12H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEDKZNTARHLSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C(=NC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide](/img/structure/B2918464.png)
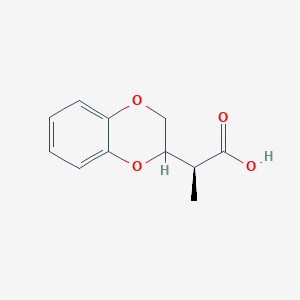
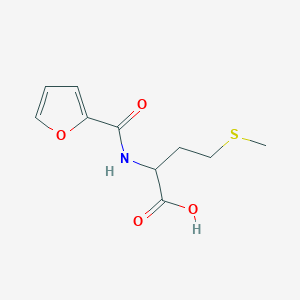
![9H-Fluoren-9-ylmethyl N-[(2R)-1-oxo-3-[(triphenyl-methyl)sulfanyl]propan-2-yl]carbamate](/img/no-structure.png)
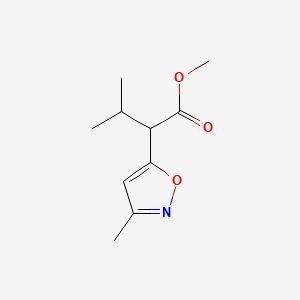
![1-[4-(tert-butyl)benzyl]-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole](/img/structure/B2918474.png)
